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molecular formula C22H18O2 B3051427 2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone CAS No. 3363-92-6

2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone

Cat. No. B3051427
M. Wt: 314.4 g/mol
InChI Key: LMHJOKJRACWSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05117062

Procedure details

Chromatographed (E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene](1.0 g, 0.0016 mol) was refluxed in a solution of THF (30 mL) and aqueous HCl (1.2 M, 3.0 mL) for 1.25 h. The solution was worked-up as for the preparation of 1,2-diphenylethanone. Chromatography on silica (30 g) eluting with petroleum ether/benzene 3:2 removed the diketone. After solvent evaporation of the combined fractions and recrystallization of the residue from benzene/methanol gave small plates mp 171°-3° C. (85%). FTIR (CDCl3)ν: 3089, 3066, 3033, 2900, 1592(C=O), 1676, 1568, 1492, 1454, 1404, 1325, 1309, 1272, 1217, 1202 cm-1. 1H NMR (200 MHz, CDCl3)δ4.30(s, 4H, --CH2Ph), 7.24-7.37(m, 10 H, ending phenyls), 8.06(s,4 H, phenylene).MS [m/e(70eV,% of base peak)]C22H18O2 314(M+·, 0.8), 223(M+ · --PhCH2·, 100), 104(C6H4CO+, 42.9), 91(C7H7+, 29).
[Compound]
Name
(E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene]
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(CDCl3)ν
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C22H18O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PhCH2·
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1>[C:5]1([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:2]([C:8](=[O:16])[CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
(E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene]
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
Step Three
Name
(CDCl3)ν
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
C22H18O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
PhCH2·
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Chromatography on silica (30 g) eluting with petroleum ether/benzene 3:2
CUSTOM
Type
CUSTOM
Details
removed the diketone
CUSTOM
Type
CUSTOM
Details
After solvent evaporation of the combined fractions and recrystallization of the residue from benzene/methanol
CUSTOM
Type
CUSTOM
Details
gave small plates mp 171°-3° C. (85%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C(CC1=CC=CC=C1)=O)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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